Tegoprazan - 942195-55-3

Tegoprazan

Catalog Number: EVT-283920
CAS Number: 942195-55-3
Molecular Formula: C20H19F2N3O3
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tegoprazan, chemically known as (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, is classified as a potassium-competitive acid blocker (P-CAB). [] Unlike proton pump inhibitors (PPIs) that irreversibly bind to H+/K+-ATPase, Tegoprazan demonstrates a reversible binding mechanism. [, ] This characteristic translates to a rapid onset of action and prolonged control of gastric acidity, making it a promising therapeutic option for various acid-related gastrointestinal diseases. []

Esomeprazole

Relevance: Esomeprazole serves as a comparator drug in several studies evaluating the efficacy and safety of Tegoprazan. Tegoprazan, a potassium-competitive acid blocker (P-CAB), exhibits a different mechanism of action compared to PPIs like esomeprazole. While PPIs irreversibly bind to the proton pump, Tegoprazan binds reversibly and in a potassium-competitive manner. This difference in binding properties contributes to Tegoprazan's faster onset of action and longer duration of acid suppression compared to esomeprazole [, ]. Several studies have demonstrated the superior efficacy of Tegoprazan over esomeprazole in controlling gastric acid secretion and promoting ulcer healing [, , , ].

Lansoprazole

Relevance: Lansoprazole is often used as an active comparator in clinical trials investigating the therapeutic potential of Tegoprazan [, , ]. Studies have reported that Tegoprazan demonstrates non-inferiority or even superiority to lansoprazole in terms of healing rates and symptom relief in patients with GERD and peptic ulcers [, , ]. These findings highlight Tegoprazan as a promising alternative to conventional PPI therapy.

Amoxicillin

Relevance: Amoxicillin is another key component in H. pylori eradication regimens studied in combination with Tegoprazan [, , , , , , ]. The combination of Tegoprazan with amoxicillin and clarithromycin (triple therapy) has shown promising eradication rates in clinical trials [, , , , ].

Metronidazole

Relevance: Metronidazole is incorporated into some of the quadruple therapies investigated alongside Tegoprazan for H. pylori eradication [, , ]. These regimens, which also include amoxicillin, clarithromycin, and a PPI or Tegoprazan, aim to address the rising antibiotic resistance and improve eradication rates.

Vonoprazan

Relevance: Vonoprazan serves as a relevant comparator to Tegoprazan, as both belong to the P-CAB class and share a similar mechanism of action [, , , ]. Studies have explored the efficacy of vonoprazan-based therapies for GERD and H. pylori eradication, showing promising results, particularly in patients with clarithromycin-resistant strains [, ]. Comparisons between Tegoprazan and vonoprazan in terms of their pharmacodynamics, efficacy, and safety profiles are valuable for optimizing P-CAB-based treatment strategies.

Rabeprazole

Relevance: Rabeprazole serves as a comparator to Tegoprazan in studies evaluating their efficacy and safety in treating acid-related diseases []. One study compared the clinical outcomes of Tegoprazan-based triple therapy and esomeprazole/sodium bicarbonate-based triple therapies in treating H. pylori infection. The results showed comparable efficacy between the two treatments, but the esomeprazole/sodium bicarbonate-based therapy had a higher risk of gastrointestinal side effects [].

Dexlansoprazole

Relevance: Dexlansoprazole was used as a comparator drug in a study investigating the pharmacodynamics of Tegoprazan in controlling nocturnal acid breakthrough []. The study results demonstrated that Tegoprazan, at various doses, showed a faster onset of gastric pH increase and longer holding times above pH 4 and pH 6 compared to dexlansoprazole. These findings suggest that Tegoprazan might be more effective in controlling nocturnal acid breakthrough than dexlansoprazole [].

Tegoprazan Metabolite (M1)

Relevance: Understanding the pharmacokinetic properties of M1 is essential as it can contribute to the overall efficacy and safety profile of Tegoprazan. Several studies have included the measurement and analysis of M1 concentrations alongside Tegoprazan in both preclinical and clinical settings [, , ]. This information helps in characterizing the drug's disposition and potential drug-drug interactions.

Synthesis Analysis

The synthesis of tegoprazan involves several intricate steps, primarily focusing on constructing its tetrasubstituted aryl core and introducing an enantiomerically pure chromanol side chain. The process begins with the deprotonation of phenol to enhance nucleophilicity, which allows for selective O-benzylation. Subsequent steps include bromination, acetylation, and palladium-catalyzed cyanation, leading to the formation of key intermediates. The final steps involve protecting groups' removal and coupling reactions that yield tegoprazan with high enantiomeric purity .

Key Steps in Synthesis:

  1. Deprotonation of Phenol: Enhances nucleophilicity for selective O-benzylation.
  2. Bromination: Introduces functional groups necessary for further reactions.
  3. Palladium-Catalyzed Cyanation: Forms critical intermediates through microwave-assisted reactions.
  4. Final Coupling: Involves removing protective groups and forming the final product with high yield .
Molecular Structure Analysis

Tegoprazan's molecular structure is characterized by its unique arrangement of atoms that contribute to its function as a potassium-competitive acid blocker. The compound features a benzimidazole core linked to a chromanol side chain.

Molecular Data:

  • Chemical Formula: C₁₄H₁₅F₂N₃O
  • Molecular Weight: Approximately 277.29 g/mol
  • Structural Characteristics: Contains fluorine substituents and a complex heterocyclic structure that enhances its pharmacological properties .
Chemical Reactions Analysis

Tegoprazan undergoes several chemical reactions that are pivotal for its pharmacological activity. The primary reaction involves the inhibition of the hydrogen/potassium ATPase enzyme, crucial for gastric acid secretion.

Key Reactions:

  1. Enzyme Inhibition: Tegoprazan binds to the hydrogen/potassium ATPase, preventing gastric acid production.
  2. Metabolism: It is metabolized primarily by cytochrome P450 enzymes (CYP3A4 and CYP2C19), which play a significant role in its clearance from the body .
Mechanism of Action

The mechanism of action of tegoprazan involves competitive inhibition of the hydrogen/potassium ATPase enzyme located in the gastric parietal cells. By binding reversibly to this enzyme, tegoprazan effectively reduces gastric acid secretion.

Process Details:

  • Binding Mechanism: Tegoprazan forms hydrogen bonds and electrostatic interactions with the enzyme.
  • Effect on Acid Secretion: This inhibition occurs regardless of whether the enzyme is resting or activated, allowing for rapid and sustained acid suppression .
Physical and Chemical Properties Analysis

Tegoprazan exhibits several notable physical and chemical properties that influence its therapeutic efficacy.

Properties:

  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water.
  • Stability: Stable under acidic conditions, which is essential for its function as an acid blocker.
  • pH Sensitivity: Its activity is not significantly affected by variations in gastric pH due to its mechanism of action as a P-CAB .
Applications

Tegoprazan has significant applications in clinical settings, particularly concerning gastrointestinal disorders.

Scientific Uses:

  • Treatment of Gastroesophageal Reflux Disease (GERD): Demonstrated efficacy comparable to traditional proton pump inhibitors.
  • Erosive Esophagitis Management: Approved for use in managing this condition due to its effective acid suppression capabilities.
  • Helicobacter pylori Eradication: Under investigation for potential use in combination therapies aimed at eradicating this common gastric pathogen .
Pharmacological Mechanisms of Action

Potassium-Competitive Acid Blockade Dynamics

Structural Basis of H⁺/K⁺-ATPase Inhibition

Tegoprazan (chemical formula: C₂₀H₁₉F₂N₃O₃; molecular weight: 387.387 g/mol) is a benzimidazole-derived small molecule that acts as a potent, highly selective potassium-competitive acid blocker (P-CAB) [1] [8]. Unlike proton pump inhibitors (PPIs), which require acid activation for covalent binding, Tegoprazan directly inhibits gastric H⁺/K⁺-ATPase in its active state by competing with potassium ions at the K⁺-binding site of the enzyme [1] [2]. This mechanism is enabled by its acid-resistant weak base properties, allowing accumulation in the acidic canaliculi of parietal cells at concentrations >100-fold higher than in plasma [1] [4]. Structural studies confirm that Tegoprazan’s benzimidazole core and fluorinated side chains facilitate precise docking within the ion channel of H⁺/K⁺-ATPase, sterically hindering K⁺ access essential for proton exchange [3] [8].

Table 1: Structural and Functional Properties of Tegoprazan

PropertyValue
Chemical ClassSubstituted Benzimidazole
TargetH⁺/K⁺-ATPase (Gastric Proton Pump)
Binding SiteK⁺-competitive site
pKa>9 (Weak base)
Selectivity>80-fold vs. Na⁺/K⁺-ATPase
Solubility at pH 6.40.0453 mg/mL

Reversible vs. Irreversible Binding Kinetics

Tegoprazan exhibits reversible, concentration-dependent inhibition of H⁺/K⁺-ATPase, contrasting sharply with PPIs’ irreversible covalent binding [1] [2]. In vitro studies using porcine gastric vesicles demonstrate full enzymatic recovery within 4–6 hours after Tegoprazan washout, whereas PPIs like esomeprazole show <20% recovery due to permanent enzyme inactivation [4]. This reversibility enables rapid pharmacokinetic/pharmacodynamic equilibration, allowing Tegoprazan to inhibit both actively secreting and resting proton pumps without requiring accumulation in parietal cells [2] [8]. The dissociation half-life (t₁/₂) of Tegoprazan from H⁺/K⁺-ATPase is approximately 2.3 hours, supporting sustained inhibition while permitting physiological enzyme turnover [4].

Table 2: Kinetic Comparison of Tegoprazan vs. Esomeprazole

ParameterTegoprazanEsomeprazole
Binding MechanismReversibleIrreversible
Inhibition Recovery4–6 hours>24 hours
pH for Optimal InhibitionpH 6.4 (No acid activation required)pH <4 (Acid activation essential)
IC₅₀ (Porcine H⁺/K⁺-ATPase)0.28 μM22.4 μM

Acid Suppression Efficacy in Resting and Active Proton Pumps

Tegoprazan’s K⁺-competitive action allows it to suppress acid secretion independently of pump activation state. In Heidenhain pouch dog models, Tegoprazan achieves >90% inhibition of basal and histamine-stimulated acid output within 30 minutes post-administration [4]. This contrasts with PPIs, which only inhibit actively secreting pumps and require 3–5 days to reach maximal efficacy due to dependence on new pump synthesis [2] [4]. In vivo microdialysis studies confirm Tegoprazan’s bioavailability in gastric glands peaks at 0.5–1.5 hours post-dose, correlating with intragastric pH >4 attainment within 1 hour in humans [7] [8]. Notably, meal-stimulated acid secretion is suppressed by 98% at Tegoprazan 50 mg—significantly higher than esomeprazole 40 mg (76%)—due to immediate inhibition of both active and dormant proton pumps [4].

Pharmacodynamic Modulation of Intragastric pH

Tegoprazan demonstrates superior and prolonged acid suppression compared to PPIs. Clinical trials measuring 24-hour intragastric pH show:

Table 3: Tegoprazan Pharmacodynamic Effects on Intragastric pH

Dose/RegimenpH >4 Holding Time (%)Nocturnal pH MeanBasal Acid Output Inhibition (%)
Tegoprazan 50 mg (Single dose)55.07%3.987.2
Tegoprazan 50 mg (7 days)58.35%4.192.5
Esomeprazole 40 mg (7 days)48.9%3.376.8

After single oral doses (50–400 mg), Tegoprazan maintains intragastric pH >4 for 55–68% of 24 hours, exceeding esomeprazole’s 40–50% [4] [7]. This effect is sustained during multiple dosing without tachyphylaxis, with pH >4 holding times reaching 58–67% at day 7 [7]. Nocturnal acid breakthrough—a limitation of PPIs—is significantly reduced (mean pH: 3.9–4.1 vs. 3.3 for esomeprazole) due to Tegoprazan’s prolonged plasma half-life (4.1 hours) and active metabolite M1 (half-life: 22.8 hours) [1] [7]. Importantly, Tegoprazan’s pharmacodynamics are unaffected by CYP2C19 polymorphisms or food intake, ensuring consistent acid control across patient populations [3] [7].

Properties

CAS Number

942195-55-3

Product Name

Tegoprazan

IUPAC Name

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide

Molecular Formula

C20H19F2N3O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1

InChI Key

CLIQCDHNPDMGSL-HNNXBMFYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C

Solubility

Soluble in DMSO

Synonyms

(S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo(d)imidazole-6-carboxamide
1H-Benzimidazole-5-carboxamide, 7-(((4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl)oxy)-N,N,2-trimethyl-
7-(((4S)-5,7-Difluoro-3,4-dihydro-2H-chromen-4-yl)oxy)-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide
tegoprazan

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.